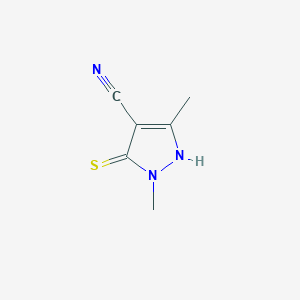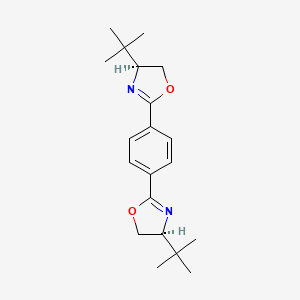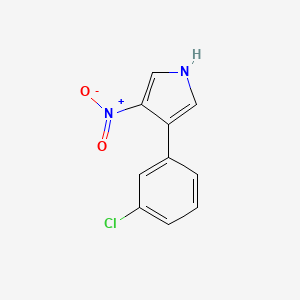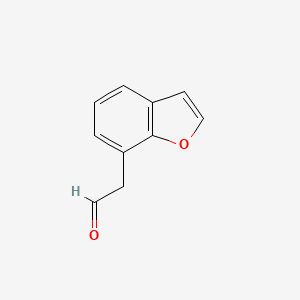![molecular formula C12H11NO B12874468 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole CAS No. 24097-26-5](/img/structure/B12874468.png)
3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole typically involves cyclization reactions. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysts and microwave-assisted synthesis, are likely to be employed to ensure scalability and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
Comparison: Compared to similar compounds, 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole is unique due to its specific structural features and the presence of a phenyl group. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
24097-26-5 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-phenyl-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C12H11NO/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)13-14-12/h1-3,5-6H,4,7-8H2 |
Clé InChI |
WYTRFRTUNGWXID-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(ON=C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)







![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
